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molecular formula C14H18O4 B8694951 1-[3-(cyclopentyloxy)-2-hydroxy-4-methoxyphenyl]Ethanone

1-[3-(cyclopentyloxy)-2-hydroxy-4-methoxyphenyl]Ethanone

Cat. No. B8694951
M. Wt: 250.29 g/mol
InChI Key: AAFRIRRYTBFUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745646B2

Procedure details

1-[3-(Cyclopentyloxy)-2-hydroxy-4-methoxyphenyl]ethanone (4.25 g, 17 mmol) was added portionwise to a mixture of sodium hydride (1.4 g, 60%, 35 mmol) and diethyl carbonate (30 mL) at rt under N2. The reaction was refluxed for 1 h and then cooled to rt. 10% Hydrochloric acid (30 mL) was added, and the mixture was stirred for 1 h. The reaction was diluted with water (100 mL) and extracted with ethyl acetate (200 mL×2). The combined extracts were dried, filtered, concentrated, and redissolved in t-butanol (50 mL). Potassium t-butoxide (4.0 g, 36 mmol) was added, and the reaction was refluxed. After 42 h, additional potassium t-butoxide (2.0 g, 18 mmol) was added. After an additional 2 d, the reaction was allowed to cool to rt, concentrated, diluted with 1N HCl (100 mL), and extracted with ethyl acetate (200 mL×2). The combined extracts were dried, filtered, concentrated, and purified by silica gel chromatography (3:2→0:1; hexanes:ethyl acetate) to give 8-(cyclopentyloxy)-4-hydroxy-7-methoxy-2H-chromen-2-one: MS (ESI): 277.1.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[C:8]([OH:18])=[C:9]([C:15](=[O:17])[CH3:16])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])[CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[Na+].[C:21](=O)(OCC)[O:22]CC.Cl.CC(C)([O-])C.[K+]>O>[CH:1]1([O:6][C:7]2[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]3[C:8]=2[O:18][C:21](=[O:22])[CH:16]=[C:15]3[OH:17])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
C1(CCCC1)OC=1C(=C(C=CC1OC)C(C)=O)O
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL×2)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in t-butanol (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed
WAIT
Type
WAIT
Details
After 42 h
Duration
42 h
WAIT
Type
WAIT
Details
After an additional 2 d
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with 1N HCl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL×2)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (3:2→0:1; hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)OC=1C(=CC=C2C(=CC(OC12)=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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